molecular formula C7H11NOS B1294888 2-(Furfurylthio)ethylamine CAS No. 36415-21-1

2-(Furfurylthio)ethylamine

Cat. No. B1294888
CAS RN: 36415-21-1
M. Wt: 157.24 g/mol
InChI Key: VSPDYEHKAMKDNW-UHFFFAOYSA-N
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Description

2-(Furfurylthio)ethylamine, also known as (2-Aminoethylthio)methylfuran, is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.23 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 2-(Furfurylthio)ethylamine involves multi-step reactions. One method involves the reaction of furfural with ammonium hydrogen sulfide to make bis(furylmethyl) disulfide, which is then reduced to the thiol . Another method involves the reaction of a secondary amine with a halogenoalkane .


Molecular Structure Analysis

The molecular structure of 2-(Furfurylthio)ethylamine consists of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Amines, including 2-(Furfurylthio)ethylamine, are good nucleophiles and can react with halogenoalkanes, acyl chlorides, and acid anhydrides . They can also react with sulfonyl groups to form sulfonamides .


Physical And Chemical Properties Analysis

2-(Furfurylthio)ethylamine is a liquid at 20 degrees Celsius . It has a boiling point of 100 degrees Celsius at 1 mmHg . The specific gravity at 20/20 is 1.13, and the refractive index is 1.55 .

Scientific Research Applications

Overview of Chemical Configuration and Applications

The configuration and preparation methods of 2-(Furfurylthio)ethylamine and its derivatives are a significant area of research. The compound has seen development and application in various fields. Its primary directions in current research include the synthesis of various derivatives and the exploration of their potential uses in different areas of chemistry and biochemistry (Wang Ru-quan, 2007).

Synthesis and Antidepressant Activity

Research has explored derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for their ability to inhibit neurotransmitter uptake, showing promise in potential antidepressant activity. The focus on the aryl ring's substitution and the study of these derivatives' effects in rodent models provides insights into the chemical's possible applications in neuropharmacology (J. Yardley et al., 1990).

Derivatives for Anticancer Activity

Gold(I) complexes involving derivatives of 2-(diphenylphosphanyl)ethylamine have been synthesized and evaluated for anticancer activity against various cancer cell lines. This study highlights the compound's potential role in developing new anticancer agents (Adam A A Sulaiman et al., 2016).

Conformational Studies

The molecular conformation and structure of related compounds, such as 2-phenoxy ethylamine, have been investigated. This research, involving mass-selected resonant two-photon ionisation and ab initio calculations, contributes to understanding the structural and bonding characteristics of these compounds, which is essential for their application in medicinal chemistry and materials science (N. Macleod, J. Simons, 2004).

Potential in Antitrypanosomal Therapy

The compound has been identified as an interesting scaffold in antitrypanosomal activity, crucial for treating diseases like sleeping sickness. Statistical models have been constructed to identify the important structural features controlling this activity, offering avenues for designing new antitrypanosomal agents (S. Amin et al., 2017).

Use in Peptide Synthesis

Research into photoremovable auxiliaries for peptide synthesis has included the study of compounds related to 2-(Furfurylthio)ethylamine. These studies are critical in the field of peptide chemistry and drug development (T. Kawakami, S. Aimoto, 2003).

Safety And Hazards

2-(Furfurylthio)ethylamine is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause skin and eye irritation. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this chemical .

properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPDYEHKAMKDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189941
Record name 2-(Furfurylthio)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furfurylthio)ethylamine

CAS RN

36415-21-1
Record name 2-[(2-Furanylmethyl)thio]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36415-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furfurylthio)ethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Furfurylthio)ethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furfurylthio)ethylamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Rotärmel, P Specht, J Becker… - European Journal of …, 2023 - Wiley Online Library
In the active site of several copper monooxygenases, thioether residues are coordinated through the sulfur atom, e. g. dopamine‐β‐monooxygenase (DβM). The reaction of dioxygen …
KE Bashford, MB Burton, S Cameron, AL Cooper… - Tetrahedron letters, 2003 - Elsevier
The Bohlmann–Rahtz reaction has been used to prepare 2,3,6-trisubstituted pyridines suitable for use in library synthesis. The synthesis of piperidine substituted nicotinic acid …
Number of citations: 52 www.sciencedirect.com

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